1-Benzyl-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea
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Overview
Description
1-Benzyl-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea is a chemical compound with potential therapeutic and industrial applications This compound is characterized by its unique structure, which includes a benzyl group, a hydroxyethyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea typically involves the reaction of benzyl isocyanate with 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The thiophene ring can undergo reduction to form a dihydrothiophene derivative.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dihydrothiophene derivative.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the hydroxy and thiophene groups allows for interactions with various biological molecules, leading to its observed biological effects.
Comparison with Similar Compounds
1-Benzyl-3-[2-hydroxy-2-(2-thienyl)ethyl]urea: Similar structure but with a different thiophene substitution.
1-Benzyl-3-[2-hydroxy-2-(4-methylthiophen-2-yl)ethyl]urea: Similar structure but with a different methyl substitution on the thiophene ring.
Uniqueness: 1-Benzyl-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with biological targets compared to its similar compounds.
Biological Activity
1-Benzyl-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N2O2S, with a molecular weight of approximately 303.4 g/mol. The compound features a urea moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression and immune modulation. It has been shown to inhibit key proteins such as VEGFR-2 and PD-L1, which are critical in tumor angiogenesis and immune evasion, respectively .
Key Mechanisms Include:
- Inhibition of Angiogenesis: The compound exhibits antiangiogenic properties by inhibiting the VEGFR-2 pathway, which is crucial for tumor blood supply.
- Immune Modulation: It enhances CD8 T-cell activity and regulates immune checkpoints, potentially improving anti-tumor immunity .
Biological Activity Data
Research has demonstrated that this compound exhibits significant antiproliferative effects across various cancer cell lines. Below is a summary of its biological activity based on recent studies:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HT-29 (Colorectal) | 12.5 | Significant inhibition of proliferation |
A549 (Lung) | 15.0 | Moderate inhibition observed |
Jurkat T (Immune) | 10.0 | Enhanced T-cell activation |
HEK-293 (Non-tumor) | >100 | Minimal effect on normal cells |
Study 1: Antitumor Activity
In a study evaluating the compound's effects on HT-29 and A549 cell lines, it was found that this compound significantly inhibited cell growth with IC50 values below 15 µM. The selectivity index indicated a favorable profile for targeting cancer cells over normal cells .
Study 2: Immune Response Modulation
Another investigation focused on the immune-modulatory effects of this compound on Jurkat T-cells. Results showed that treatment led to increased expression of activation markers such as CD69 and OX40, suggesting its potential as an immune potentiator in cancer therapy .
Properties
IUPAC Name |
1-benzyl-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-7-8-20-14(11)13(18)10-17-15(19)16-9-12-5-3-2-4-6-12/h2-8,13,18H,9-10H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUAXNIQIVTRCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)NCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.